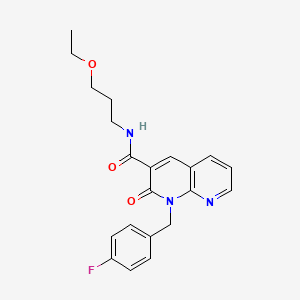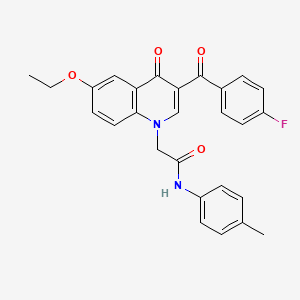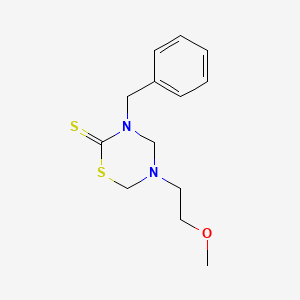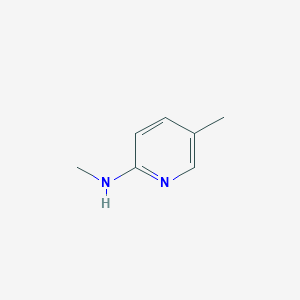![molecular formula C14H10F2N2O2S B2571751 N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide CAS No. 1355912-19-4](/img/structure/B2571751.png)
N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide, also known as CT-1812, is a novel small molecule drug that has been developed for the treatment of Alzheimer's disease. It belongs to the class of drugs known as gamma-secretase modulators, which are designed to reduce the production of beta-amyloid, a protein that is believed to play a key role in the development of Alzheimer's disease.
Mécanisme D'action
N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide works by modulating the activity of gamma-secretase, an enzyme that is involved in the production of beta-amyloid. By reducing the activity of gamma-secretase, N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide is able to reduce the production of beta-amyloid, which in turn may slow the progression of Alzheimer's disease.
Biochemical and Physiological Effects
In addition to its effects on beta-amyloid production, N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide has also been shown to have other biochemical and physiological effects. For example, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide is that it has been shown to be well-tolerated in animal studies, with no significant adverse effects observed. However, one limitation is that its efficacy in human clinical trials has not yet been established.
Orientations Futures
There are several potential directions for future research on N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide. One possibility is to conduct further preclinical studies to better understand its mechanism of action and its effects on beta-amyloid production and cognitive function. Another possibility is to conduct clinical trials in humans to determine its safety and efficacy as a treatment for Alzheimer's disease. Finally, it may be possible to explore the use of N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide in combination with other drugs or therapies for the treatment of Alzheimer's disease.
Méthodes De Synthèse
The synthesis of N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide involves a multi-step process that begins with the reaction of 4-(difluoromethoxy)benzaldehyde with thiophene-2-carboxylic acid to form the corresponding acid chloride. This is then reacted with cyanomethyl magnesium bromide to form the cyanomethyl ester, which is subsequently hydrolyzed to form the final product.
Applications De Recherche Scientifique
N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide has been the subject of extensive scientific research, which has demonstrated its potential as a treatment for Alzheimer's disease. In preclinical studies, N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide has been shown to reduce the production of beta-amyloid in the brain, and to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2O2S/c15-14(16)20-10-3-1-9(2-4-10)11-5-6-12(21-11)13(19)18-8-7-17/h1-6,14H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCUYKWBYVIBLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C(=O)NCC#N)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2571670.png)
![2-(Furan-2-yl)-5-(furan-2-yl(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2571671.png)
![2-({4-[4-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B2571672.png)


![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2571678.png)



![7-Cyclopentyl-1,3-dimethyl-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2571683.png)


